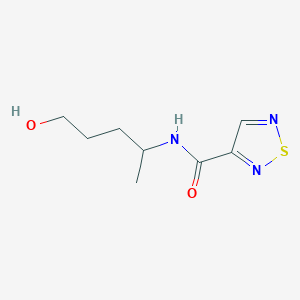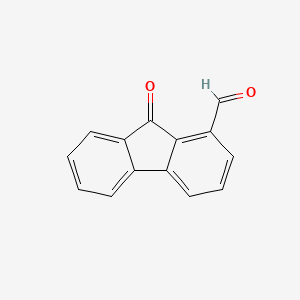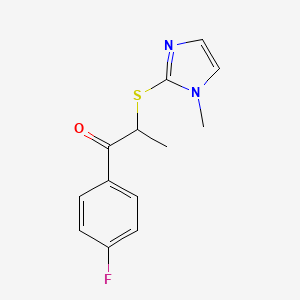
1-(4-Fluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one is a synthetic organic compound that features a fluorophenyl group, an imidazole ring, and a thioether linkage. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting a suitable halide with a thiol derivative of the imidazole ring under basic conditions.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the intermediate formed in the previous step.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like nitronium ion for nitration, sulfonyl chloride for sulfonation.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol derivative.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one: Similar structure with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-Fluorophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)propan-1-one can influence its chemical reactivity and biological activity, potentially making it more lipophilic and enhancing its ability to cross biological membranes.
Properties
Molecular Formula |
C13H13FN2OS |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylpropan-1-one |
InChI |
InChI=1S/C13H13FN2OS/c1-9(18-13-15-7-8-16(13)2)12(17)10-3-5-11(14)6-4-10/h3-9H,1-2H3 |
InChI Key |
VJSVPJRKMFFLEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)SC2=NC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


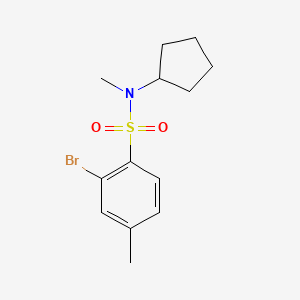
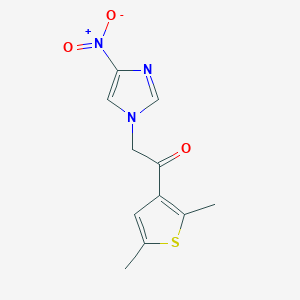
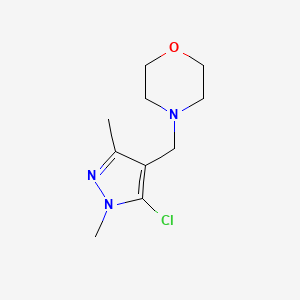
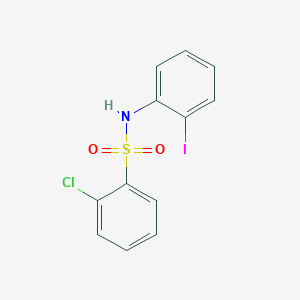
![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)
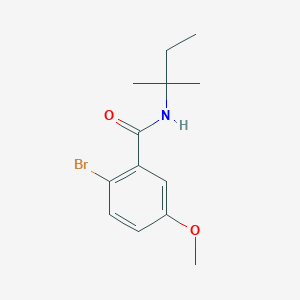
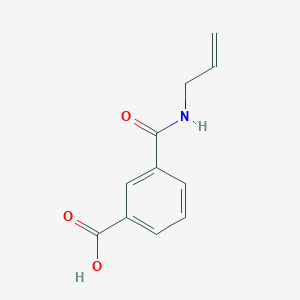
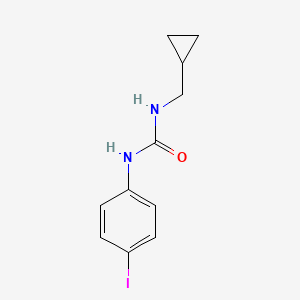
![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
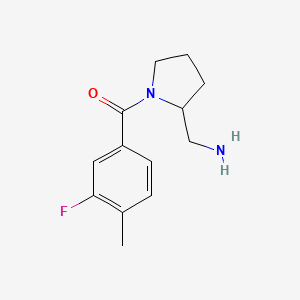
![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)
